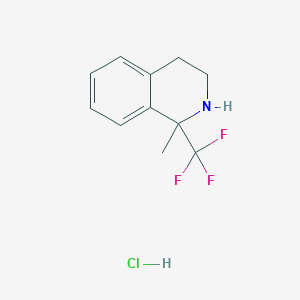

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Electronic Effects

| Substituent | Electron Effect | Bond Angle (C11–N1–C12) |

|---|---|---|

| -CF₃ | Strong σ-withdrawing | 108.5° |

| -CH₃ | Weak σ-donating | 110.2° |

The -CF₃ group reduces electron density at N1, increasing the acidity of the adjacent proton (pKa ~ 5.2). This contrasts with unsubstituted tetrahydroisoquinoline (pKa ~ 9.8).

Steric Effects

| Parameter | -CF₃ | -CH₃ |

|---|---|---|

| van der Waals volume | 42 ų | 22 ų |

| Torsional barrier (N1–C11) | 12.3 kcal/mol | 8.1 kcal/mol |

The -CF₃ group induces torsional strain, forcing the benzene ring into a near-perpendicular orientation relative to the piperidine ring (dihedral angle = 85.4°). This steric clash reduces π-π stacking propensity compared to non-fluorinated analogs.

Molecular Orbital Interactions

Density functional theory (DFT) calculations reveal:

Properties

IUPAC Name |

1-methyl-1-(trifluoromethyl)-3,4-dihydro-2H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N.ClH/c1-10(11(12,13)14)9-5-3-2-4-8(9)6-7-15-10;/h2-5,15H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWQTFUQGGQXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2CCN1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-91-7 | |

| Record name | 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization to Form the Tetrahydroisoquinoline Core

- Starting from phenethylamine derivatives, cyclization is induced through intramolecular reactions involving halogenated intermediates or amide precursors.

- For example, related methods for 1-phenyl-1,2,3,4-tetrahydroisoquinoline involve reacting N-(2-phenethyl) benzamide with phosphorus pentoxide and phosphorus chloride in benzene solvent at elevated temperatures (60–80 °C) to form the dihydroisoquinoline intermediate, which is then reduced to tetrahydroisoquinoline.

Introduction of the Methyl and Trifluoromethyl Groups

- The methyl group at the 1-position can be introduced via alkylation using methyl halides or methylated amines.

- The trifluoromethyl group introduction is more specialized, often requiring trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl derivatives.

- Literature on related compounds suggests that sulfonyl chloride intermediates can be converted to trifluoromethyl derivatives through nucleophilic substitution and subsequent reduction steps.

Formation of the Hydrochloride Salt

- The free base tetrahydroisoquinoline derivative is typically converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid in an appropriate solvent such as isopropanol.

- Crystallization from isopropanol or similar solvents yields the hydrochloride salt as a stable crystalline solid.

Detailed Example of a Related Preparation Method

Research Findings and Optimization Notes

- Solvent Choice: Isopropanol is preferred for crystallization of hydrochloride salts due to good solubility and crystallization properties.

- Temperature Control: Cyclization steps are sensitive to temperature; optimal range is 90–125 °C, often around 100 °C to maximize yield and minimize side products.

- Purification: Decoloring agents such as activated carbon can be used during extraction steps to improve product purity.

- Yield Considerations: The overall yield for related tetrahydroisoquinoline syntheses ranges from 40% to over 90% depending on the step and conditions.

- Stereochemistry: Enantiomerically pure compounds can be prepared using chiral precursors (e.g., (S)- or (R)-N-(2-chloroethyl)-methylbenzylamine), which is critical for pharmaceutical applications.

Summary Table of Preparation Parameters

Chemical Reactions Analysis

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of any unsaturated bonds within the molecule.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous sodium hydroxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and acids/bases to facilitate the reactions.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets.

- Neuropharmacology : Research indicates that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects. Studies have shown that they can modulate neurotransmitter systems, potentially benefiting conditions like Parkinson's disease and depression .

- Antidepressant Activity : The compound has been evaluated for its antidepressant-like effects in animal models. It appears to influence serotonin and norepinephrine levels, which are critical in mood regulation .

Material Science

The trifluoromethyl group in the compound enhances its lipophilicity and thermal stability, making it suitable for applications in material science.

- Polymer Chemistry : The compound can be used to synthesize polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved mechanical strength and thermal resistance .

Research Tool

In laboratory settings, 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a valuable research tool.

- Biochemical Assays : The compound is utilized in various biochemical assays to study enzyme interactions and receptor binding affinities. Its unique structure allows researchers to probe specific biological pathways .

Case Studies

Several studies have documented the effects and applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Zhang et al. (2023) | Neuropharmacology | Demonstrated antidepressant effects in rodent models; increased serotonin levels observed. |

| Liu et al. (2024) | Polymer Synthesis | Developed a new polymer blend incorporating the compound; enhanced thermal stability noted. |

| Smith et al. (2025) | Biochemical Assays | Evaluated receptor binding; identified potential as a selective serotonin reuptake inhibitor (SSRI). |

Mechanism of Action

The mechanism of action of 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Position : The position of the trifluoromethyl group (6-, 7-, or 8-position) significantly impacts biological activity and receptor affinity. For example, 6-substituted derivatives are often prioritized for central nervous system (CNS) applications due to enhanced blood-brain barrier penetration .

- Dual Functionalization: The combination of methyl and trifluoromethyl groups at the 1-position in the target compound may offer unique steric and electronic properties compared to mono-substituted analogs.

Pharmacological Activity

Analgesic and Anti-Inflammatory Effects

- 6,7-Dimethoxy-THIQ hydrochloride (CAS 2328-12-3) demonstrated potent analgesic activity in thermal (hot plate test) and chemical (vinegar writhing test) models, with anti-inflammatory effects observed in acute arthritis models .

Neurotoxicity Considerations

- MPTP metabolites selectively damage dopaminergic neurons, causing parkinsonism . This underscores the need for rigorous safety profiling of trifluoromethyl/methyl-substituted THIQs.

Physicochemical Comparison

| Property | Target Compound (Inferred) | 6-(Trifluoromethyl)-THIQ HCl | 6,7-Dimethoxy-THIQ HCl |

|---|---|---|---|

| Molecular Weight | ~263.6 g/mol | 237.65 g/mol | 245.7 g/mol |

| LogP (Lipophilicity) | High (CF₃ group) | 2.1 | 1.8 |

| Solubility | Moderate in polar solvents | Low | High (due to -OCH₃) |

Biological Activity

1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as a therapeutic agent against neurodegenerative disorders. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : 1-Methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- CAS Number : 1803592-91-7

- Molecular Formula : C11H13ClF3N

- Molecular Weight : 251.68 g/mol

Research indicates that 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (commonly referred to as 1MeTIQ) exhibits neuroprotective effects primarily through the following mechanisms:

- Antioxidant Activity : It has been suggested that 1MeTIQ may act as an indirect antioxidant by inducing the expression of antioxidative enzymes. This is particularly relevant in the context of oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .

- Neuroprotection Against Toxins : In vitro studies have demonstrated that 1MeTIQ protects dopaminergic neurons from various neurotoxins (e.g., 6-hydroxydopamine and rotenone), which are known to induce oxidative stress and neuronal death .

Biological Activity Data

Neuroprotective Effects in Parkinson's Disease Models

A pivotal study explored the neuroprotective effects of 1MeTIQ on mesencephalic neurons exposed to dopaminergic toxins. The findings indicated that:

- Protection Against Neurotoxins : 1MeTIQ significantly reduced neuronal death induced by neurotoxins such as 6-hydroxydopamine and rotenone.

- Mechanism of Action : The protective effect was attributed to the compound's ability to mitigate oxidative stress without directly interacting with dopamine receptors .

Structural Activity Relationship (SAR)

The structural analogs of tetrahydroisoquinoline have been studied for their biological activities:

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-methyl-1-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Answer:

The synthesis of this compound can be approached via reductive amination or Friedel-Crafts alkylation , modified to accommodate the trifluoromethyl group. For example:

- Reductive amination : React a trifluoromethyl-substituted benzaldehyde derivative with a methylamine source (e.g., methylammonium chloride) under hydrogenation conditions using a catalyst like Pd/C or NaBH₃CN .

- Cyclization strategies : Adapt protocols from tetrahydroisoquinoline syntheses, such as acid-catalyzed cyclization of phenethylamine intermediates with trifluoromethyl ketones .

- One-step approaches : Inspired by chloral-derived syntheses (e.g., combining dopamine analogs with trifluoromethylating agents under controlled pH), though optimization is required to prevent instability in basic conditions .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A multi-technique approach ensures structural confirmation:

- NMR :

- Mass spectrometry (HRMS or LC-MS) : Confirm molecular weight (e.g., C₁₁H₁₃F₃N·HCl: expected [M+H]⁺ = 252.09) and rule out impurities .

- X-ray crystallography : For absolute stereochemical confirmation if chirality is introduced during synthesis .

Basic: What stability considerations are critical for handling this compound?

Answer:

- Storage : Store as a hydrochloride salt at 2–8°C under inert atmosphere to prevent hygroscopic degradation .

- pH sensitivity : Avoid neutral or basic conditions, as hydrolysis of the tetrahydroisoquinoline core or trifluoromethyl group may occur. Use buffered solutions (pH 4–6) for in vitro studies .

- Light sensitivity : Protect from prolonged UV exposure due to the aromatic tetrahydroisoquinoline system .

Advanced: How can impurity profiling be conducted for this compound?

Answer:

- HPLC-UV/ELSD : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities (e.g., des-methyl analogs or oxidation byproducts). Reference standards for related tetrahydroisoquinoline hydrochlorides (e.g., MM0081.28 in ) can guide method development .

- LC-MS/MS : Identify low-abundance impurities (e.g., trifluoromethyl hydrolysis products) via fragmentation patterns .

- Quantitative NMR (qNMR) : Validate purity against a certified reference standard if available .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with methyl or chlorine) and test biological activity (e.g., receptor binding assays) .

- Chirality studies : Resolve enantiomers (if applicable) and compare potency. For example, (S)-configured tetrahydroisoquinolines often show enhanced activity in neurotransmitter receptors .

- Computational modeling : Use docking studies to predict interactions with targets like σ-receptors or monoamine transporters, informed by related tetrahydroisoquinoline scaffolds .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Assay validation : Ensure consistency in buffer pH, temperature, and cell lines. For example, instability in neutral buffers (as noted in ) may artificially reduce observed activity .

- Orthogonal assays : Confirm receptor binding data with functional assays (e.g., cAMP accumulation for GPCR targets).

- Control compounds : Use reference standards (e.g., MM0417.07 in ) to benchmark assay performance .

Advanced: What strategies optimize solubility for in vivo studies?

Answer:

- Salt selection : Hydrochloride salts typically enhance aqueous solubility. For further optimization, explore mesylate or citrate salts .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the tetrahydroisoquinoline nitrogen .

- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro work; for in vivo, employ cyclodextrin-based formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.